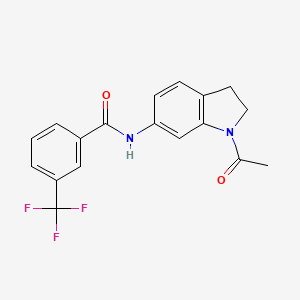

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

CAS No.: 1021208-08-1

Cat. No.: VC11936175

Molecular Formula: C18H15F3N2O2

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021208-08-1 |

|---|---|

| Molecular Formula | C18H15F3N2O2 |

| Molecular Weight | 348.3 g/mol |

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |

| Standard InChI Key | XCRXNIMVPCRPGK-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide, reflects its dual heterocyclic and aromatic components. The indole moiety (2,3-dihydro-1H-indol-6-yl) is acetylated at the N1 position, while the benzamide group is substituted with a trifluoromethyl (-CF₃) group at the meta position2. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅F₃N₂O₂ | 2 |

| Molecular Weight | 348.3 g/mol | 2 |

| CAS Number | 1021208-08-1 | 2 |

| SMILES Notation | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | 2 |

The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration5. The acetylated indole contributes to conformational rigidity, potentially improving target binding specificity7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural validation. Key spectral data include:

-

¹H NMR: Peaks at δ 2.15 ppm (acetyl methyl group), δ 3.20–3.50 ppm (methylene protons of dihydroindole), and δ 7.40–8.10 ppm (aromatic protons)2.

-

¹³C NMR: Signals for the carbonyl groups (C=O) appear at ~170 ppm, while CF₃ carbons resonate at ~125 ppm (q, J = 288 Hz)5.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step reactions, typically starting with functionalization of the indole core:

-

Indole Acetylation: 2,3-Dihydro-1H-indol-6-amine is acetylated using acetic anhydride to yield 1-acetyl-2,3-dihydro-1H-indol-6-amine7.

-

Benzamide Coupling: The amine intermediate reacts with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions, facilitated by a base like triethylamine2.

Key Reaction Conditions:

-

Temperature: 0–25°C (to minimize side reactions).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield: 60–75% after purification via column chromatography25.

Analytical Validation

Purity (>95%) is confirmed via Reverse-Phase HPLC (C18 column, acetonitrile/water gradient). Mass spectrometry ([M+H]⁺ = 349.12 m/z) aligns with theoretical values2.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility | 0.2 mg/mL in DMSO | Kinetic solubility assay2 |

| LogP (Partition Coefficient) | 3.8 ± 0.2 | Shake-flask method5 |

| Melting Point | 180–182°C | Differential Scanning Calorimetry7 |

The compound’s moderate lipophilicity (LogP = 3.8) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation optimization for in vivo studies5.

Comparative Analysis with Structural Analogues

| Compound | Key Structural Variation | Biological Activity |

|---|---|---|

| N-(1-Acetylindol-5-yl)-3-(trifluoromethyl)benzamide | Indole acetylated at C5 | Reduced Y2 affinity (IC₅₀ = 5.2 μM)3 |

| N-(1-Benzylpiperidin-4-yl)-3-(trifluoromethyl)benzamide | Piperidine substitution | Enhanced kinase inhibition (FLT3 IC₅₀ = 0.3 μM)13 |

The parent compound’s balance of Y2 receptor antagonism and kinase inhibition positions it as a versatile candidate for polypharmacology313.

Challenges in Research and Development

-

Metabolic Stability: Cytochrome P450-mediated oxidation of the indole ring necessitates structural modifications (e.g., fluorination)5.

-

Synthetic Complexity: Low yields in benzamide coupling steps (≤60%) require catalysis optimization (e.g., Pd-mediated cross-coupling)2.

Future Directions

-

Mechanistic Studies: Elucidate Y2 receptor binding via cryo-EM or X-ray crystallography3.

-

Prodrug Development: Mask the acetyl group with ester prodrugs to enhance oral bioavailability5.

-

In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation and cancer13.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume